

thermodynamic data of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

Cat. No.: B2871620

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Data of **(R)-(-)-2-Hexanol**

Introduction

(R)-(-)-2-Hexanol (CAS: 26549-24-6) is a chiral secondary alcohol that belongs to the fatty alcohol class of organic compounds.^[1] As a chiral molecule, it exists as two distinct enantiomers, (R)- and (S)-2-Hexanol. This guide focuses specifically on the thermodynamic properties of the (R)-enantiomer. Understanding these properties is crucial for researchers, scientists, and drug development professionals, as they influence reaction kinetics, phase behavior, purification processes, and the overall stability of chemical systems involving this compound. This document provides a compilation of available thermodynamic data, outlines common experimental protocols for their determination, and presents a logical diagram related to its synthesis.

Physicochemical and Thermodynamic Properties

The following tables summarize the key physicochemical and thermodynamic properties of **(R)-(-)-2-Hexanol**. It is important to note that much of the available data in the literature is for the racemic mixture (DL-2-hexanol) or does not specify the stereoisomer. Data specific to the (R)-enantiomer is indicated where available.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ O	[2] [3] [4]
Molecular Weight	102.17 g/mol	[3] [5]
CAS Number	26549-24-6	[2] [3] [4]
Appearance	Colorless clear liquid (est.)	[6]
Density	0.814 g/mL at 20°C	[2]
0.818 g/mL at 25°C	[6]	
Refractive Index (n _{20/D})	1.414	[2]

Table 2: Phase Transition and Vapor Pressure Data

Property	Value	Source
Boiling Point	137-138°C at 760 mmHg	[2] [6]
136°C	[5]	
Melting Point	-48.42°C (estimate)	[2]
-23°C	[7]	
Flash Point	124°F (51.1°C) (TCC)	[2] [6]
41°C	[5]	
Vapor Pressure	2.63 mmHg at 25°C	[2]
2.49 mmHg	[5]	

Table 3: Thermodynamic Properties

Property	Symbol	Value	Source
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	Data available for 2-hexanol (isomer unspecified)	[3][8]
Enthalpy of Fusion	$\Delta_{\text{fus}}H^\circ$	Data available for 2-hexanol (isomer unspecified)	[3]
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	Data available for 2-hexanol (isomer unspecified)	[3][9][10]
Liquid Phase Heat Capacity	$C_{p,\text{liquid}}$	Data available for 2-hexanol (isomer unspecified)	[11]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Data available for 2-hexanol (isomer unspecified)	[3]
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	Data available for 2-hexanol (isomer unspecified)	[3]
Octanol/Water Partition Coefficient	logP _{oct/wat}	1.754 (estimate)	[6]
1.76	[5]		

Experimental Protocols

The determination of thermodynamic properties for compounds like **(R)-(-)-2-Hexanol** relies on well-established experimental techniques. The following section details the general methodologies for measuring key thermodynamic parameters.

Calorimetry for Enthalpy Determination

a. Enthalpy of Combustion: The standard enthalpy of combustion is determined using a bomb calorimeter.

- Principle: A known mass of the substance is completely burned in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
- Methodology:
 - A weighed sample of the alcohol is placed in a crucible inside the bomb calorimeter.
 - The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume.
 - The initial temperature of the water is recorded.
 - The sample is ignited electrically.
 - The final temperature of the water is recorded after thermal equilibrium is reached.
 - The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
- b. Heat Capacity: Adiabatic calorimetry is a primary method for measuring heat capacity (C_p).
 - Principle: A known quantity of heat is supplied to the sample in a thermally isolated environment (adiabatic conditions), and the resulting temperature increase is measured.
 - Methodology:
 - The sample is placed in a calorimeter that is maintained in a vacuum to prevent heat exchange.
 - An electrical heater supplies a measured amount of energy (Q) to the sample.
 - The temperature change (ΔT) of the sample is recorded.
 - The heat capacity is calculated as $C_p = Q / \Delta T$. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement

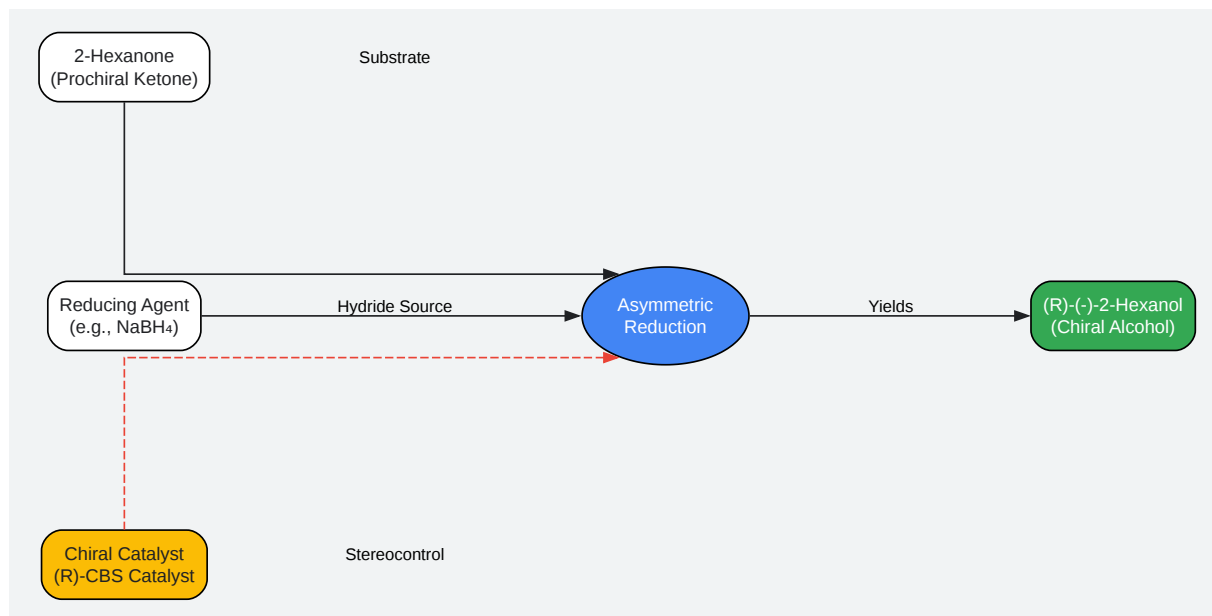
a. Static Method: The static method is a direct and accurate technique for measuring the vapor pressure of a liquid.

- Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. At a given temperature, the pressure of the vapor in equilibrium with the liquid is measured directly.
- Methodology:
 - A sample of **(R)-(-)-2-Hexanol** is thoroughly degassed to remove any dissolved air or volatile impurities.
 - The sample is introduced into a vessel connected to a high-precision pressure transducer (e.g., a capacitance manometer).
 - The vessel is placed in a thermostat capable of maintaining a constant and uniform temperature (± 0.01 K).
 - Once thermal equilibrium is achieved, the pressure reading from the transducer is recorded as the vapor pressure at that temperature.
 - Measurements are repeated at various temperatures to establish the vapor pressure curve.[\[12\]](#)[\[13\]](#)

From the temperature dependence of the vapor pressure, the enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be calculated using the Clausius-Clapeyron equation.

Visualization of Logical Relationships

Since **(R)-(-)-2-Hexanol** is a simple molecule without complex signaling pathways, a diagram illustrating its stereoselective synthesis provides a relevant logical workflow for professionals in drug development and chemical synthesis. The asymmetric reduction of the prochiral ketone, 2-hexanone, is a common strategy to produce the chiral (R)-enantiomer.



[Click to download full resolution via product page](#)

Caption: Stereoselective synthesis of **(R)-(-)-2-Hexanol** via asymmetric reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 2-Hexanol (HMDB0061886) [hmdb.ca]
- 2. chembk.com [chembk.com]

- 3. 2-Hexanol, (R)- (CAS 26549-24-6) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 4. 2-Hexanol, (R)- [webbook.nist.gov]
- 5. 2-Hexanol | C₆H₁₄O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(-)-2-hexanol, 26549-24-6 [thegoodscentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Hexanol [webbook.nist.gov]
- 9. WTT- Under Construction Page [wtt-pro.nist.gov]
- 10. 7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com [7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com]
- 11. 2-Hexanol (CAS 626-93-7) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [thermodynamic data of (R)-(-)-2-Hexanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2871620#thermodynamic-data-of-r-2-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com